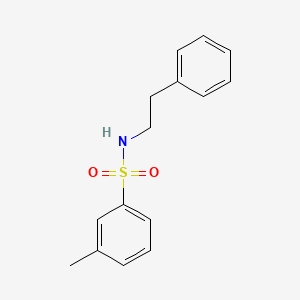

3-methyl-N-phenethylbenzenesulfonamide

Übersicht

Beschreibung

3-methyl-N-phenethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a phenethyl group attached to the nitrogen atom and a methyl group on the benzene ring, contributing to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-phenethylbenzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-N-phenethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinamide or thiol derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-methyl-N-phenethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly as an antibiotic.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-methyl-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-phenethylbenzenesulfonamide: Lacks the methyl group on the benzene ring.

3-methylbenzenesulfonamide: Lacks the phenethyl group.

N-phenethyl-4-methylbenzenesulfonamide: Has a methyl group at the para position instead of the meta position.

Uniqueness

3-methyl-N-phenethylbenzenesulfonamide is unique due to the presence of both the phenethyl group and the methyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

3-Methyl-N-phenethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a phenethyl moiety, with a methyl group on the benzene ring. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. Notably, it may inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria range from 5 to 20 µg/mL, indicating potent antimicrobial activity .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to identify the specific structural features that enhance the biological activity of sulfonamides like this compound. Key findings include:

- Substituent Effects : The presence of electron-donating groups (such as methyl and methoxy) on the aromatic ring enhances antimicrobial potency.

- Chain Length : Variations in the length of the phenethyl chain can influence binding affinity to target enzymes, impacting overall efficacy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including this compound, demonstrating that modifications to the benzene ring significantly affect antibacterial activity. The compound was noted for its lower toxicity compared to traditional antibiotics while maintaining efficacy against resistant strains .

- Anti-inflammatory Activity : In a murine model of inflammation, this compound was administered alongside LPS to assess its impact on cytokine levels. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its potential as an adjunct therapy in inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | 5 - 20 | Significant reduction in TNF-α |

| N-benzylsulfonamide | Structure | 10 - 30 | Moderate effect on IL-6 |

| Methoxy-substituted sulfonamides | Structure | 8 - 25 | Variable effects |

Eigenschaften

IUPAC Name |

3-methyl-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-13-6-5-9-15(12-13)19(17,18)16-11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIORBEFOYWXZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321816 | |

| Record name | 3-methyl-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787602 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

670271-70-2 | |

| Record name | 3-methyl-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.